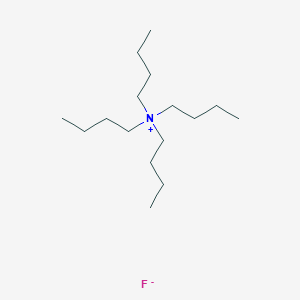
Tetrabutylammonium fluoride
Cat. No. B042501
Key on ui cas rn:
429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04614614
Procedure details


A solution of dehydrated tetra-n-butylammonium fluoride in tetrahydrofuran, which is prepared from tetra-n-butylammonium fluoride trihydrate by drying at 55°-60°/0.1 mm and dissolving in 40 ml of tetrahydrofuran, is added dropwise at 0° to a solution of 1.426 g (3.38 mmol) of N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide in 6 ml of tetrahydrofuran. Activated molecular sieve (4 Å) is added to the reaction mixture and the whole is stirred for 2 hours at 0°. The molecular sieve is filtered off and washed with methylene chloride; 600 ml of ether and 75 ml of buffer solution having a pH of 8 are added to the combined filtrates. After drying over sodium sulphate and concentration by evaporation in vacuo, the crude product is obtained which is purified by chromatography over 50 g of silica gel using toluene:ethyl acetate (4:1) and (2:1).


Name
N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
Quantity
1.426 g
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.[F-:4].[CH2:5]([N+:9]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8].COC1C=CC(CN(CS(C(C)(C)C)(=O)=O)C(=O)[C@@H](Br)CO)=CC=1>O1CCCC1>[F-:4].[CH2:18]([N+:9]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:19][CH2:20][CH3:21] |f:0.1.2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
|
|
Quantity
|
1.426 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN(C([C@H](CO)Br)=O)CS(=O)(=O)C(C)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole is stirred for 2 hours at 0°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying at 55°-60°/0.1 mm
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolving in 40 ml of tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Activated molecular sieve (4 Å) is added to the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The molecular sieve is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the combined filtrates
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over sodium sulphate and concentration by evaporation in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
